Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate
CAS No.: 2413883-35-7
Cat. No.: VC5135584
Molecular Formula: C9H15N3O3S
Molecular Weight: 245.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413883-35-7 |
|---|---|
| Molecular Formula | C9H15N3O3S |
| Molecular Weight | 245.3 |
| IUPAC Name | tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14) |
| Standard InChI Key | SBZIZDGSUZNFPL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NN=C(S1)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group bearing a tert-butyl carbamate moiety and at the 5-position with a hydroxymethyl group. The thiadiazole ring contributes aromatic stability, while the hydroxymethyl group introduces polarity and hydrogen-bonding capacity. The tert-butyl carbamate acts as a protective group for amines, a common strategy in peptide synthesis and drug design .
Molecular Formula:
Molecular Weight: 259.33 g/mol (calculated from isotopic composition).
Spectral Characteristics
While experimental NMR or IR data for this compound is unavailable, predictions based on analogs suggest:
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NMR: Signals near δ 1.45 ppm (tert-butyl), δ 4.45 ppm (hydroxymethyl -CHOH), and δ 5.20 ppm (carbamate NH).
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NMR: Peaks at δ 28.2 ppm (tert-butyl CH), δ 80.1 ppm (quaternary C of tert-butyl), and δ 165.3 ppm (carbamate carbonyl) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely follows a multi-step protocol analogous to tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate :
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Thiadiazole Formation: Condensation of thiosemicarbazide with a hydroxymethyl-substituted carboxylic acid derivative.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine.
Example Reaction:
Reactivity Profile
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Hydroxymethyl Group: Susceptible to oxidation (to carboxylic acid) or esterification.
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Carbamate Group: Cleavable under acidic conditions (e.g., HCl/dioxane) to yield primary amines.
Physicochemical Properties
Predicted Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 1.02 | XLOGP3 |
| Water Solubility | 12.4 mg/mL | ESOL |
| pKa | 9.8 (amine), 14.2 (hydroxyl) | ChemAxon |
| TPSA | 86.7 Å | SwissADME |
The hydroxymethyl group enhances hydrophilicity compared to methyl analogs (e.g., tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate: LogP 1.51 ).
Pharmacological and Industrial Applications
Drug Discovery
Thiadiazoles are explored as:
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Antimicrobial Agents: Disruption of bacterial cell wall synthesis .
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Kinase Inhibitors: Targeting ATP-binding sites due to aromatic-electrostatic interactions.
Agrochemistry
Functionalization of the hydroxymethyl group enables conjugation with pesticidal moieties (e.g., neonicotinoid analogs).
Future Directions
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Experimental Validation: Solubility, stability, and bioactivity studies.
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Derivatization: Exploring ether or ester derivatives for enhanced bioavailability.
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